molecular formula C17H20O4S B2507145 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol CAS No. 338412-32-1

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol

Cat. No.: B2507145
CAS No.: 338412-32-1
M. Wt: 320.4
InChI Key: RWPJPGBTHGSPQM-UHFFFAOYSA-N
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Description

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is an organic compound with the molecular formula C17H20O3S. It is characterized by the presence of a methoxybenzyl group, a sulfonyl group, and a phenyl group attached to a propanol backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol typically involves the reaction of 4-methoxybenzyl chloride with sodium sulfite to form 4-methoxybenzyl sulfonate. This intermediate is then reacted with 2-phenyl-2-propanol under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The methoxybenzyl and phenyl groups contribute to the compound’s overall hydrophobicity, affecting its solubility and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Methoxyphenyl)sulfonyl]-2-phenyl-2-propanol
  • 1-[(4-Methylbenzyl)sulfonyl]-2-phenyl-2-propanol
  • 1-[(4-Chlorobenzyl)sulfonyl]-2-phenyl-2-propanol

Uniqueness

1-[(4-Methoxybenzyl)sulfonyl]-2-phenyl-2-propanol is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other similar compounds and can lead to different chemical and biological properties.

Properties

IUPAC Name

1-[(4-methoxyphenyl)methylsulfonyl]-2-phenylpropan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20O4S/c1-17(18,15-6-4-3-5-7-15)13-22(19,20)12-14-8-10-16(21-2)11-9-14/h3-11,18H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWPJPGBTHGSPQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CS(=O)(=O)CC1=CC=C(C=C1)OC)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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